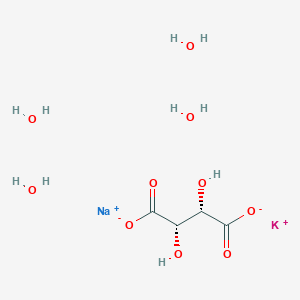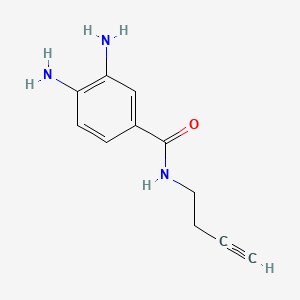
potassium;sodium;(2S,3S)-2,3-dihydroxybutanedioate;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate is a chemical compound that belongs to the family of tartrates. It is a crystalline substance that is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it valuable in analytical chemistry and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate typically involves the reaction of tartaric acid with potassium hydroxide and sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is then crystallized to obtain the tetrahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate is carried out on a larger scale using similar reaction conditions. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistency and quality of the final product. The industrial production process is optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced tartrate derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate include various oxidized and reduced tartrate derivatives, as well as substituted compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral resolving agent in the separation of enantiomers and as a complexing agent in analytical chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent for enzymes and other proteins.
Medicine: It has applications in pharmaceutical formulations and as an excipient in drug delivery systems.
Industry: The compound is used in the food industry as an additive and in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as in analytical chemistry for the detection and quantification of metal ions. The compound’s molecular targets include metal ions, and its pathways involve complexation and stabilization of these ions.
Comparación Con Compuestos Similares
Potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate can be compared with other similar compounds, such as:
Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate tetrahydrate: This is a stereoisomer of the compound with different spatial arrangement of atoms.
Potassium bitartrate:
Sodium tartrate: Another tartrate compound with similar complexing properties but different applications.
The uniqueness of potassium sodium (2S,3S)-2,3-dihydroxybutanedioate tetrahydrate lies in its specific stereochemistry and its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
potassium;sodium;(2S,3S)-2,3-dihydroxybutanedioate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K.Na.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;4*1H2/q;2*+1;;;;/p-2/t1-,2-;;;;;;/m0....../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPRCCTKLAGPN-YTBWWCHDSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12KNaO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8252198.png)


![9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B8252238.png)




![[2,3-Butanedione di(oxime-kappaN)]dichloro-Nickel](/img/structure/B8252277.png)

![(1R,3R)-3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B8252285.png)
![8-[4-(Hydroxymethyl)phenyl]-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B8252290.png)
![7-Bromo-2-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8252297.png)
